molecular formula C24H29FN6 B1684352 Ralimetinib CAS No. 862505-00-8

Ralimetinib

Cat. No. B1684352
M. Wt: 420.5 g/mol
InChI Key: XPPBBJCBDOEXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ralimetinib, also known as LY2228820, is a small molecule experimental cancer drug in development by Eli Lilly . It was originally thought to be a p38 mitogen-activated protein kinase (MAPK) inhibitor, but it has since been reported that it acts instead as an epidermal growth factor receptor (EGFR) inhibitor .


Molecular Structure Analysis

Ralimetinib has a molecular weight of 420.536 and a chemical formula of C24H29FN6 . The structure of Ralimetinib bound to EGFR has been solved and is available in the Protein Data Bank .


Physical And Chemical Properties Analysis

Ralimetinib has a molecular weight of 420.536 and a chemical formula of C24H29FN6 . Its plasma exposure (Cmax and AUC) increases in a dose-dependent manner .

Scientific Research Applications

1. Ralimetinib as a p38 MAPK Inhibitor for Advanced Cancer

Ralimetinib, identified as LY2228820 dimesylate, is a selective inhibitor of p38 MAPK, a kinase regulating cytokine production in tumor environments. It has been studied for its safety and tolerability in patients with advanced cancer, both as a single agent and in combination with tamoxifen. This Phase I study demonstrated ralimetinib's acceptable safety and pharmacokinetics, marking its potential in cancer treatment, though responses were limited to stable disease in a subset of patients (Patnaik et al., 2015).

2. Ralimetinib in Combination with Chemotherapy for Ovarian Cancer

A Phase 1b/2 clinical trial assessed ralimetinib combined with gemcitabine and carboplatin in patients with recurrent platinum-sensitive epithelial ovarian cancer. The study indicated a modest improvement in progression-free survival (PFS) with the addition of ralimetinib, although secondary objectives like median overall survival and overall response rate were not statistically significant (Vergote et al., 2019).

3. Ralimetinib's Unexpected Mechanism of Action

Interestingly, a study found that ralimetinib's anti-cancer activity might be due to its ability to inhibit EGFR, rather than its primary target, p38α. This suggests that EGFR mutation status could be a valuable biomarker in clinical trials involving ralimetinib, highlighting the complexity of drug mechanisms in oncology (Bhattacharjee et al., 2022).

4. Ralimetinib in the Treatment of Glioblastoma

A Phase 1 trial investigated ralimetinib combined with radiotherapy and chemotherapy (temozolomide) for newly diagnosed glioblastoma patients. The study identified the maximum tolerated dose (MTD) of ralimetinib in this combination, with common dose-limiting toxicities being hepatic cytolysis and rash. This marks an exploration of ralimetinib's potential beyond traditional cancer types (Biau et al., 2020).

Safety And Hazards

Ralimetinib is considered toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Ralimetinib has advanced to phase 2 clinical trials in oncology . Future clinical trials involving Ralimetinib could incorporate EGFR mutation status as a biomarker to identify sensitive patients .

properties

IUPAC Name

5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN6/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPBBJCBDOEXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN6
Record name Ralimetinib
Source Wikipedia
URL https://en.wikipedia.org/wiki/Ralimetinib
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00235456
Record name Ralimetinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00235456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ralimetinib

CAS RN

862505-00-8
Record name 5-[2-(1,1-Dimethylethyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862505-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ralimetinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862505008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ralimetinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11787
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ralimetinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00235456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RALIMETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73I34XW4HD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ralimetinib
Reactant of Route 2
Reactant of Route 2
Ralimetinib
Reactant of Route 3
Reactant of Route 3
Ralimetinib
Reactant of Route 4
Reactant of Route 4
Ralimetinib
Reactant of Route 5
Reactant of Route 5
Ralimetinib
Reactant of Route 6
Ralimetinib

Citations

For This Compound
351
Citations
A Patnaik, P Haluska, AW Tolcher, C Erlichman… - Clinical Cancer …, 2016 - AACR
… activity of ralimetinib in breast … ralimetinib would exhibit antitumor activity in endocrine-resistant breast cancer. Here, we report findings from the first-in-human phase I study of ralimetinib…
Number of citations: 100 aacrjournals.org
JC Bendell, HG Bischoff, J Hwang, HC Reinhardt… - Investigational New …, 2020 - Springer
… Similarly, the observed ralimetinib PK data from this study were compared to the population-based PK model for ralimetinib monotherapy determined from the Phase 1 monotherapy …
Number of citations: 20 link.springer.com
J Biau, E Thivat, E Chautard, D Stefan, M Boone… - Radiotherapy and …, 2021 - Elsevier
… The MTD of ralimetinib was 100 mg/12 h with … Of the 18 enrolled patients, 15 received the MTD of ralimetinib. At the MTD, the … No interaction of TMZ and ralimetinib when administrated …
Number of citations: 23 www.sciencedirect.com
I Vergote, F Heitz, P Buderath, M Powell, J Sehouli… - Gynecologic …, 2020 - Elsevier
… Phase 1b was to determine the recommended phase 2 dose (RP2D) of ralimetinib … 1:1 to ralimetinib (R)+GC or placebo (P)+GC, for six cycles, followed by ralimetinib 300 mg …
Number of citations: 42 www.sciencedirect.com
D Bhattacharjee, J Bakar, EL Sausville, BE Mendelson… - bioRxiv, 2022 - biorxiv.org
… As our computational and cellular analyses suggested that ralimetinib functions as an EGFR inhibitor, we performed kinase assays to test whether ralimetinib inhibits EGFR activity in …
Number of citations: 2 www.biorxiv.org
I Vergote, F Heitz, P Buderath, MA Powell, J Sehouli… - 2019 - ascopubs.org
… Ralimetinib (R) is a selective small-molecule inhibitor of p38α … of ralimetinib to GC resulted in modest improvements in PFS. Grade 3/4 elevated ALT was more common in the ralimetinib …
Number of citations: 2 ascopubs.org
M Kunnimalaiyaan, A Dadbin, Y Henderson… - 2022 - scholar.archive.org
… • The p38/MAPK14 inhibitor ralimetinib synergizes with dabrafenib, in particular in human PTC cells and mouse ATC cells • Ralimetinib and other p38/MAPK inhibitors are …
Number of citations: 2 scholar.archive.org
A Carey, S Garg, MM Cleary, M Loriaux, SL Winski… - Blood, 2015 - Elsevier
… Further, we compared doramapimod, ralimetinib, and ARRY 614 for their ability to inhibit p38 phosphorylation in primary AML samples using flow cytometry and immunoblot analysis; all …
Number of citations: 4 www.sciencedirect.com
D Bhattacharjee, J Bakar, SP Chitnis, EL Sausville… - Cell Chemical …, 2023 - cell.com
… that ralimetinib inhibits EGFR kinase activity in vitro and in cellulo. While ralimetinib sensitivity is … Finally, we solved the cocrystal structure of ralimetinib bound to EGFR, providing further …
Number of citations: 4 www.cell.com
P Reus, H Guthmann, N Uhlig, M Agbaria… - Journal of Controlled …, 2023 - europepmc.org
… Both nafamostat and ralimetinib liposomes showed good cellular uptake and lack of cytotoxicity, and non-targeted LipNaf demonstrated enhanced accumulation in the lungs following …
Number of citations: 2 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.